molecular formula C8H7BrN2O B8244713 (6-Bromo-1H-indazol-4-YL)methanol

(6-Bromo-1H-indazol-4-YL)methanol

Cat. No.: B8244713
M. Wt: 227.06 g/mol
InChI Key: KYMVUFCTNAMSMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Bromo-1H-indazol-4-YL)methanol is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-1H-indazol-4-YL)methanol typically involves the bromination of 1H-indazole followed by the introduction of a methanol group at the 4-position. One common method involves the reaction of 1H-indazole with bromine in the presence of a suitable solvent to yield 6-bromo-1H-indazole. This intermediate is then reacted with formaldehyde and a reducing agent to introduce the methanol group at the 4-position .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-1H-indazol-4-YL)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (6-Bromo-1H-indazol-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the indazole ring play crucial roles in binding to these targets, modulating their activity. This can lead to the inhibition of enzyme activity or the activation/inhibition of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloro-1H-indazol-4-YL)methanol
  • (6-Fluoro-1H-indazol-4-YL)methanol
  • (6-Iodo-1H-indazol-4-YL)methanol

Uniqueness

(6-Bromo-1H-indazol-4-YL)methanol is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with other halogens. This can lead to differences in biological activity and chemical reactivity compared to its chloro, fluoro, and iodo analogs .

Properties

IUPAC Name

(6-bromo-1H-indazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-6-1-5(4-12)7-3-10-11-8(7)2-6/h1-3,12H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMVUFCTNAMSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1CO)C=NN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.